molecular formula C22H19N3O5 B4653928 N-[2-(4-ethoxyphenyl)-7-methoxy-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide

N-[2-(4-ethoxyphenyl)-7-methoxy-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide

Cat. No. B4653928
M. Wt: 405.4 g/mol
InChI Key: GXKPQEVHARYSSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-ethoxyphenyl)-7-methoxy-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide, also known as EMA401, is a small molecule drug that has gained attention for its potential use in the treatment of chronic pain. EMA401 is a selective antagonist of the angiotensin II type 2 receptor (AT2R), which plays a role in pain modulation.

Mechanism of Action

N-[2-(4-ethoxyphenyl)-7-methoxy-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide acts as a selective antagonist of the AT2R, which is expressed in sensory neurons and plays a role in pain modulation. By blocking the AT2R, N-[2-(4-ethoxyphenyl)-7-methoxy-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide can reduce pain signaling in the nervous system.
Biochemical and Physiological Effects
N-[2-(4-ethoxyphenyl)-7-methoxy-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide has been shown to reduce pain in animal models of neuropathic pain, inflammatory pain, and cancer pain. Clinical trials have also shown efficacy in reducing pain in patients with post-herpetic neuralgia. N-[2-(4-ethoxyphenyl)-7-methoxy-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide has been shown to be well-tolerated in clinical trials, with no significant adverse effects reported.

Advantages and Limitations for Lab Experiments

N-[2-(4-ethoxyphenyl)-7-methoxy-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide has several advantages for lab experiments, including its specificity for the AT2R and its ability to reduce pain in animal models. However, N-[2-(4-ethoxyphenyl)-7-methoxy-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide has limitations as well, including its relatively short half-life and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several potential future directions for research on N-[2-(4-ethoxyphenyl)-7-methoxy-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide. One area of interest is the potential use of N-[2-(4-ethoxyphenyl)-7-methoxy-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide in combination with other pain medications to enhance its efficacy. Another area of interest is the development of new formulations of N-[2-(4-ethoxyphenyl)-7-methoxy-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide with improved pharmacokinetic properties. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-(4-ethoxyphenyl)-7-methoxy-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide and its potential use in the treatment of other types of pain.

Scientific Research Applications

N-[2-(4-ethoxyphenyl)-7-methoxy-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide has been studied extensively for its potential use in the treatment of chronic pain. Preclinical studies have shown that N-[2-(4-ethoxyphenyl)-7-methoxy-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide can reduce pain in animal models of neuropathic pain, inflammatory pain, and cancer pain. Clinical trials have also shown promising results, with N-[2-(4-ethoxyphenyl)-7-methoxy-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide demonstrating efficacy in reducing pain in patients with post-herpetic neuralgia, a type of neuropathic pain.

properties

IUPAC Name

N-[2-(4-ethoxyphenyl)-7-methoxy-5-oxochromeno[4,3-d]pyrimidin-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5/c1-4-29-14-10-8-13(9-11-14)20-24-18-15-6-5-7-16(28-3)19(15)30-22(27)17(18)21(25-20)23-12(2)26/h5-11H,4H2,1-3H3,(H,23,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXKPQEVHARYSSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(C(=N2)NC(=O)C)C(=O)OC4=C3C=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-ethoxyphenyl)-7-methoxy-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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